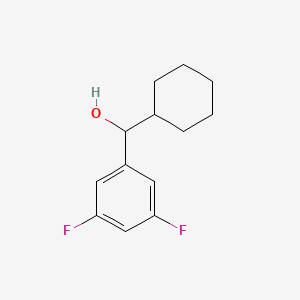

Cyclohexyl (3,5-difluorophenyl)methanol

CAS No.:

Cat. No.: VC13382290

Molecular Formula: C13H16F2O

Molecular Weight: 226.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16F2O |

|---|---|

| Molecular Weight | 226.26 g/mol |

| IUPAC Name | cyclohexyl-(3,5-difluorophenyl)methanol |

| Standard InChI | InChI=1S/C13H16F2O/c14-11-6-10(7-12(15)8-11)13(16)9-4-2-1-3-5-9/h6-9,13,16H,1-5H2 |

| Standard InChI Key | BDBBQBNTXCBVMS-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)C(C2=CC(=CC(=C2)F)F)O |

| Canonical SMILES | C1CCC(CC1)C(C2=CC(=CC(=C2)F)F)O |

Introduction

Structural and Molecular Characteristics

Cyclohexyl (3,5-difluorophenyl)methanol consists of a cyclohexane ring attached to a benzyl alcohol moiety substituted with fluorine atoms at the 3 and 5 positions. The molecular structure is defined by the SMILES notation OC(c1cc(F)cc(c1)F)C1CCCCC1 , which highlights the hydroxyl group (-OH) on the central carbon, flanked by fluorine atoms on the aromatic ring and a cyclohexyl substituent.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 226.26 g/mol | |

| IUPAC Name | cyclohexyl-(3,5-difluorophenyl)methanol | |

| SMILES | OC(c1cc(F)cc(c1)F)C1CCCCC1 | |

| InChI Key | BDBBQBNTXCBVMS-UHFFFAOYSA-N |

The compound’s stereochemistry and electronic properties are influenced by the electron-withdrawing fluorine atoms, which enhance the stability of the aromatic ring and modulate its reactivity in synthetic pathways.

Synthesis and Preparation

The synthesis of cyclohexyl (3,5-difluorophenyl)methanol typically involves multi-step organic reactions. One common approach includes:

-

Formation of the Difluorophenyl Group: Introduction of fluorine atoms via electrophilic aromatic substitution or palladium-catalyzed fluorination.

-

Coupling with Cyclohexyl Moieties: Grignard reactions or nucleophilic substitution to attach the cyclohexyl group to the benzyl alcohol intermediate.

-

Hydroxylation: Oxidation or reduction steps to introduce the terminal hydroxyl group.

These methods aim to achieve high yields (>70%) and purity (>95%), as required for research applications . Modifications to the synthetic pathway, such as varying reaction temperatures or catalysts, are often explored to optimize efficiency.

Physicochemical Properties

Solubility and Stability

Cyclohexyl (3,5-difluorophenyl)methanol exhibits limited solubility in polar solvents like water but is soluble in organic solvents such as dichloromethane and ethanol. Its stability under standard laboratory conditions (25°C, inert atmosphere) makes it suitable for long-term storage, though decomposition may occur upon exposure to strong oxidizing agents.

Spectroscopic Data

-

NMR: The -NMR spectrum shows distinct peaks for the cyclohexyl protons (δ 1.2–1.8 ppm), aromatic fluorine-substituted protons (δ 6.8–7.2 ppm), and the hydroxyl group (δ 2.5 ppm).

-

Mass Spectrometry: The molecular ion peak at m/z 226.26 confirms the molecular weight, with fragmentation patterns consistent with cleavage of the cyclohexyl and fluorophenyl groups.

Applications in Pharmaceutical Research

Synthetic Intermediate

The compound serves as a precursor in synthesizing more complex molecules. Its hydroxyl and fluorine groups enable functionalization via esterification, alkylation, or cross-coupling reactions.

| Parameter | Recommendation | Source |

|---|---|---|

| Skin Contact | Avoid direct contact; use gloves | |

| Inhalation | Use fume hood | |

| Storage | Store in cool, dry place away from oxidizers |

Acute exposure may cause irritation to the eyes and respiratory tract. Emergency procedures include rinsing with water and seeking medical attention.

Comparison with Structural Analogs

Table 3: Analogous Compounds and Their Applications

Cyclohexyl (3,5-difluorophenyl)methanol shares functional group similarities with these compounds, suggesting potential overlap in biological targets .

Future Research Directions

-

Pharmacokinetic Studies: Investigating metabolic stability and bioavailability in preclinical models .

-

Structure-Activity Relationship (SAR): Modifying the cyclohexyl or fluorophenyl groups to enhance potency or selectivity .

-

Toxicological Profiling: Assessing chronic toxicity and environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume